



# Application Note: High-Performance Liquid Chromatography for the Quantification of Ajmalicine

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Compound of Interest		
Compound Name:	Ajmalicine	
Cat. No.:	B1678821	Get Quote

#### **Abstract**

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **Ajmalicine**, a key alkaloid found in species such as Rauvolfia serpentina. The described protocol is sensitive and reproducible, making it suitable for researchers, scientists, and professionals in drug development and quality control. The method utilizes a C18 column with a gradient elution of a phosphate buffer and acetonitrile mobile phase, with detection by a photodiode array (PDA) detector. All quantitative data and experimental protocols are presented to facilitate straightforward implementation.

#### Introduction

**Ajmalicine**, also known as raubasine, is an indole alkaloid with significant pharmacological interest, primarily for its use as an antihypertensive agent.[1] Accurate and reliable quantification of **Ajmalicine** in raw materials and finished products is crucial for ensuring safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the analysis of complex mixtures, such as plant extracts. This document provides a detailed protocol for the quantification of **Ajmalicine** using a validated RP-HPLC method.[2][3][4][5]

# **Experimental**



#### **Instrumentation and Materials**

- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector is recommended.[2]
- Chromatographic Column: A Chromolith Performance RP-18e column (100 x 4.6 mm) was used for this method.[2][3][4][6]
- Chemicals and Reagents:
  - Ajmalicine reference standard (≥98.0% purity)
  - Acetonitrile (HPLC grade)[2]
  - Methanol (HPLC grade)[2]
  - Sodium dihydrogen orthophosphate[2]
  - Glacial acetic acid[2]
  - Hydrochloric acid[2]
  - Water (double distilled and filtered through a 0.45 μm filter)[2]

# **Chromatographic Conditions**

The separation and quantification of **Ajmalicine** were achieved using the following chromatographic conditions:



Parameter	Condition
Column	Chromolith Performance RP-18e (100 x 4.6 mm)[2][3][4][6]
Mobile Phase	A: AcetonitrileB: 0.01M Sodium Dihydrogen Orthophosphate buffer with 0.5% glacial acetic acid (pH 3.5)[2][3][4][6]
Gradient Elution	0–9 min: 15% A, 85% B9–10 min: 25% A, 75% B10–12 min: 30% A, 70% B12–30 min: 35% A, 65% B30–50 min: 15% A, 85% B[2]
Flow Rate	1.0 mL/min[2][3][4][6]
Column Temperature	26°C[2]
Detection Wavelength	254 nm[2][3][4][6]
Injection Volume	20 μL (Typical, can be optimized)

### **Protocols**

## **Preparation of Standard Solutions**

- Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **Ajmalicine** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 μg/mL to 20 μg/mL.[2]
   [3] These solutions are used to construct the calibration curve.

## Sample Preparation (from Rauvolfia serpentina roots)

- Extraction: Extract 0.1 g of air-dried and powdered Rauvolfia serpentina roots with 10 mL of methanol three times, for 10 hours each.[2]
- Filtration and Evaporation: Filter the combined methanolic extracts and evaporate to dryness under reduced pressure.[2]
- Defatting: Defat the dried extract by partitioning with 5 mL of hexane three times.[2]



• Final Sample Solution: Dry the defatted extract and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v) for HPLC analysis.[2]

# **Method Validation Summary**

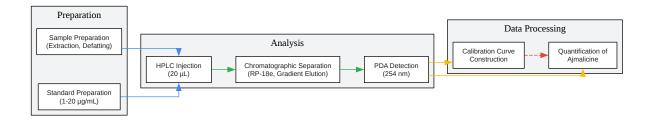
The described HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the table below.

Parameter	Result
Linearity Range	1–20 μg/mL[2][3][4][6]
Correlation Coefficient (r)	1.000[2][3][6]
Retention Time (tR)	14.41 min[2]
Limit of Detection (LOD)	4 μg/mL[2][3][4][6]
Limit of Quantification (LOQ)	12 μg/mL[2][3][4][6]
Recovery	97.03%[2][3][4][6]
Relative Standard Deviation (RSD) of Retention Time	0.61%[2]
Relative Standard Deviation (RSD) of Peak Area	2.51%[2]

# **Experimental Workflow**

The overall workflow for the quantification of **Ajmalicine** is depicted in the following diagram.





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